molecular formula C6H2F6N2S B12860498 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine

4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine

Cat. No.: B12860498
M. Wt: 248.15 g/mol
InChI Key: KVGFMIBAKPUYBH-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine is a compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine typically involves radical trifluoromethylation. The reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl groups .

Chemical Reactions Analysis

4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-((trifluoromethyl)thio)pyrimidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H2F6N2S

Molecular Weight

248.15 g/mol

IUPAC Name

4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)pyrimidine

InChI

InChI=1S/C6H2F6N2S/c7-5(8,9)3-1-2-13-4(14-3)15-6(10,11)12/h1-2H

InChI Key

KVGFMIBAKPUYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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